5-Chloro-2'-fluoro-2,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJPQVCWWIZERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654761 | |
| Record name | 5-Chloro-2'-fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-10-2 | |
| Record name | 5-Chloro-2′-fluoro-2,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-fluoro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2 Fluoro 2,3 Bipyridine and Analogous Halogenated Bipyridines
Regioselective Synthesis Strategies for Bipyridine Formation
Regioselective strategies are paramount in ensuring the correct isomeric product is formed. The electronic properties of the pyridine (B92270) rings, influenced by existing substituents, and the choice of catalytic system are key factors in directing the coupling to the desired positions.
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing the C(sp²)–C(sp²) bond that forms the bipyridine linkage. mdpi.com These reactions offer a modular approach, allowing for the coupling of two pre-functionalized pyridine fragments.
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, is a highly effective method for preparing bipyridines. wikipedia.org It is noted for its high yields, mild reaction conditions, and remarkable tolerance of various functional groups, including esters, nitriles, and amides. wikipedia.orgorgsyn.org
To synthesize a 2,3'-bipyridine (B14897), a 2-halopyridine can be coupled with a 3-(organozinc)pyridine derivative, or conversely, a 3-halopyridine with a 2-(organozinc)pyridine. The pyridylzinc halides can be prepared either through transmetalation with pyridyllithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org The reactivity of the halide coupling partner is a critical factor, with iodides being more reactive than bromides or chlorides. orgsyn.org This difference in reactivity allows for selective coupling at one position in a di-halogenated pyridine. For instance, the greater reactivity of 2-halopyridines compared to 3-halopyridines enables selective coupling at the 2-position. orgsyn.org
A modified Negishi cross-coupling strategy using the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) catalyst has been shown to be effective for coupling both 2-bromo- and 2-chloropyridines with organozinc pyridyl reagents to produce a variety of substituted bipyridines in good to excellent yields. organic-chemistry.org
Table 1: Examples of Negishi Coupling for Bipyridine Synthesis
| Aryl Halide | Organozinc Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | 3-Pyridylzinc chloride | Pd(PPh₃)₄ | 75% | wikipedia.org |
| 2-Iodo-5-aminopyridine | 2-Pyridylzinc iodide | Pd(PPh₃)₄ | 81% | orgsyn.org |
| 2-Chloropyridine (B119429) | 4-Methyl-2-pyridylzinc chloride | Pd(PPh₃)₄ | 70-80% | organic-chemistry.org |
The Suzuki-Miyaura coupling is one of the most attractive routes for forming C(sp²)–C(sp²) bonds, owing to the mild reaction conditions, the high functional group tolerance, and the commercial availability and environmental benignity of the organoboron reagents. mdpi.commdpi.com The synthesis of bipyridines via Suzuki coupling involves the reaction of a halopyridine with a pyridylboronic acid or ester. mdpi.com A significant challenge in the past was the instability of 2-pyridylboron compounds, but the development of stabilized 2-pyridylboronic acid esters has made this a highly efficient method for synthesizing functionalized 2,2'-bipyridines and other isomers. researchgate.net
The reaction is compatible with a wide array of functional groups and has been successfully applied to heteroaryl halides that bear unprotected primary amine groups, avoiding the need for protection/deprotection steps. nih.gov The choice of ligand for the palladium catalyst can be critical for achieving high activity, with bulky, electron-rich phosphine (B1218219) ligands like SPhos conferring excellent reactivity, even allowing reactions with aryl chlorides to proceed at room temperature. nih.gov
Table 2: Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Halopyridine | Pyridylboronic Acid/Ester | Catalyst / Ligand | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | 85% | nih.gov |
| 2-Bromopyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | >95% | nih.gov |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Good | researchgate.net |
The Stille coupling utilizes organotin compounds (stannanes) to couple with organic halides. This method is effective for the synthesis of bipyridine derivatives, proceeding via the reaction of a stannylated pyridine with a bromopyridine in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂. mdpi.com It has been used to create various bipyridine structures and can be extended to more complex heteroaromatic systems. mdpi.comnih.gov
A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification. mdpi.com Despite this, the Stille coupling remains a valuable tool, particularly for the stepwise functionalization of dihalogenated bipyridines, allowing for the sequential introduction of different substituents. nih.gov
Table 3: Stille Coupling for Bipyridine Synthesis
| Halopyridine | Organostannane | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Bromopyridines | Stannylated Pyridines | PdCl₂(PPh₃)₂ | Good | mdpi.com |
| 5,5'-Dibromo-2,2'-bipyridine | Aryltributylstannane | Pd(PPh₃)₄ | High | nih.gov |
| Aryl Iodides | Aryltributylstannanes | PdCl₂(NH₃)₂ / Ligand 61 | 59-98% | researchgate.net |
Direct C-H arylation has emerged as an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic reagent. nih.gov This method involves the direct coupling of a C-H bond in one pyridine ring with a halide on another aromatic or heteroaromatic ring. beilstein-journals.org
For pyridine derivatives, direct arylation is often achieved by first converting the pyridine to its corresponding N-oxide. The N-oxide enhances the reactivity of the C-H bonds at the 2- and 6-positions, facilitating selective arylation. nih.govrsc.org Following the coupling reaction, the N-oxide is reduced back to the pyridine. An efficient ligand-free system using Pd(OAc)₂ as the catalyst has been developed for the selective arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.org In some cases, copper catalysts can also be employed for the C-H arylation of pyridine N-oxides with arylboronic esters. rsc.org
Mechanistic studies suggest that these reactions can be complex, sometimes involving cooperative catalysis between two distinct palladium centers to achieve the C-H bond cleavage and subsequent C-C bond formation. nih.gov
Cyclocondensation reactions provide an alternative to cross-coupling by constructing the pyridine ring itself from acyclic precursors. These methods are particularly useful for synthesizing highly functionalized and unsymmetrically substituted bipyridines.
One versatile route involves the N-acylation of β-ketoenamines with a 2-pyridinecarboxylic acid derivative to form β-ketoenamides. nih.gov These intermediates then undergo a cyclocondensation reaction, often promoted by a reagent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form a 4-hydroxypyridine (B47283) derivative. The hydroxyl group can then be converted into a nonaflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for further diversification of the bipyridine structure. nih.gov This approach is compatible with various functional groups and provides access to a library of specifically substituted bipyridines. nih.gov
Another strategy involves the cobalt(I)-catalyzed [2+2+2] cyclotrimerization of nitriles with diynes. This has been used for the one-step, regioselective synthesis of 3,3'-disubstituted 2,2'-bipyridines. nih.gov
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5-Chloro-2'-fluoro-2,3'-bipyridine |
| 2,2'-bipyridine (B1663995) |
| 2,3'-bipyridine |
| 2-Bromopyridine |
| 3-Pyridylzinc chloride |
| Tetrakis(triphenylphosphine)palladium(0) |
| 2-Iodo-5-aminopyridine |
| 2-Pyridylzinc iodide |
| 2-Chloropyridine |
| 4-Methyl-2-pyridylzinc chloride |
| 5-Methyl-2-pyridylzinc chloride |
| 2-Amino-5-bromopyrazine |
| 2-Methoxy-5-pyridylboronic acid |
| Pyridine-3-boronic acid |
| Palladium(II) acetate |
| SPhos |
| Phenylboronic acid |
| 3-Methyl-2-bromophenylamide |
| 1-Naphthaleneboronic acid |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Stannylated Pyridines |
| Dichlorobis(triphenylphosphine)palladium(II) |
| 5,5'-Dibromo-2,2'-bipyridine |
| Aryltributylstannane |
| Dichlorodiamminepalladium(II) |
| Pyridine N-oxide |
| Potassium aryltrifluoroborate |
| Potassium heteroaryltrifluoroborate |
| Arylboronic ester |
| β-ketoenamine |
| 2-Pyridinecarboxylic acid |
| β-ketoenamide |
| Trimethylsilyl trifluoromethanesulfonate |
| 4-Hydroxypyridine |
Halogen Exchange and Fluorination Techniques in Pyridine and Bipyridine Synthesis
The introduction of fluorine into pyridine rings is a key step in synthesizing the target compound and its precursors. This is often accomplished through halogen exchange (Halex) reactions or direct fluorination methods, each with its own set of reagents and specific conditions.
A crucial precursor for many fluorinated pyridine derivatives is 5-chloro-2,3-difluoropyridine. Its synthesis can be achieved through several routes, most notably via the fluorination of polychlorinated pyridines.
One common method starts with 2,3,5-trichloropyridine (B95902). google.comgoogle.com This process involves a halogen exchange reaction where chlorine atoms are substituted by fluorine. The reaction typically uses a combination of potassium fluoride (B91410) (KF) and a more reactive fluoride salt like cesium fluoride (CsF) as the fluorinating agent. google.com The use of a phase transfer catalyst, such as tetraphenylphosphonium (B101447) bromide or tetrabutylphosphonium (B1682233) bromide, can be essential to facilitate the reaction, especially when using the less expensive potassium fluoride. google.com High temperatures and polar aprotic solvents like sulfolane (B150427) or N-Methylpyrrolidone (NMP) are generally required to drive the substitution. google.comprepchem.com The reaction proceeds stepwise, with the chlorine at the 2-position being replaced first, followed by the chlorine at the 3-position. google.com
Another pathway begins with 3-amino-2,5-dichloropyridine. prepchem.com This method involves a diazotization reaction in the presence of hydrogen fluoride (HF), followed by treatment with sodium nitrite. This sequence, a variation of the Balz-Schiemann reaction, introduces a fluorine atom at the 3-position. Subsequent halogen exchange is then required to replace the chlorine at the 2-position with fluorine.
The table below summarizes and compares various synthetic routes to 5-chloro-2,3-difluoropyridine.
| Starting Material | Key Reagents | Solvent(s) | Key Conditions | Yield | Purity | Reference |
| 2,3,5-Trichloropyridine | CsF, KF | Sulfolane, DMSO | 145°C for 17h, then 190°C for 19h | 90% | 96.8% | google.com |
| 2,3,5-Trichloropyridine | KF, Tetrabutylphosphonium Bromide | Sulfolane | 180-190°C for 5-10h, then 200-210°C for 10-15h | ~40% | N/A | google.com |
| 3-Amino-2,5-dichloropyridine | HF, NaNO₂, then KF, Tetrabutylammonium Bromide | Sulfolane | Diazotization: 0-10°C; Fluorination: 179°C for 7h | N/A | N/A | prepchem.com |
This table is generated based on data from cited patent literature and may not reflect optimized laboratory conditions.
A variety of reagents and conditions are available for introducing fluorine into pyridine rings, with the choice depending on the substrate and the desired regioselectivity.
Alkali Metal Fluorides (Halex Reaction): As discussed, potassium fluoride (KF) and cesium fluoride (CsF) are workhorse reagents for converting chloro- or bromo-pyridines into their fluoro-analogs. google.comgoogle.com These reactions require high temperatures and polar aprotic solvents. The reactivity is significantly enhanced by the presence of phase transfer catalysts or by using CsF, which is more soluble and reactive but also more expensive. google.com
Direct Fluorination: Elemental fluorine (F₂), typically diluted with an inert gas like nitrogen, can be used for the direct fluorination of substituted pyridines. google.com This method can selectively introduce a fluorine atom at the 2-position under mild, low-temperature conditions (-40°C to +25°C). google.com However, handling elemental fluorine requires specialized equipment and extreme caution.
Silver(II) Fluoride (AgF₂): For C-H fluorination, AgF₂ has emerged as a powerful reagent. It can selectively fluorinate a C-H bond adjacent to the nitrogen atom in pyridines and diazines at ambient temperature. nih.govacs.org This method offers excellent regioselectivity and operates under mild conditions, making it suitable for late-stage functionalization of complex molecules. acs.org
Diazotization in HF: The Sandmeyer-type diazotization of aminopyridines in the presence of hydrogen fluoride (HF) provides another route to fluoropyridines. prepchem.com This method is particularly useful for introducing fluorine at positions that are not easily accessible through other means.
| Fluorination Reagent | Typical Application | Key Features | Reference |
| KF / CsF | Halogen Exchange (Cl/Br to F) | High temperatures, polar aprotic solvents, often requires catalyst. | google.comgoogle.com |
| F₂ (diluted) | Direct C-H Fluorination | Low temperatures, selective for 2-position, hazardous. | google.com |
| AgF₂ | Selective C-H Fluorination | Ambient temperature, selective for position α to nitrogen. | nih.govacs.org |
| HF / NaNO₂ | Diazotization of Amines | Converts -NH₂ to -F via diazonium salt. | prepchem.com |
Precursor Synthesis and Intermediate Derivatization
The assembly of the final bipyridine structure relies on the availability of appropriately functionalized pyridine building blocks. Their synthesis often involves halogenation and subsequent functional group interconversions.
The synthesis of this compound likely requires two key pyridine precursors that can be joined in a cross-coupling reaction. For example, a 5-chloro-2-halopyridine could be coupled with a 2-fluoro-3-(organometallic)pyridine. The synthesis of these building blocks is critical. Polyhalogenated pyridines like 2,3,5-trichloropyridine serve as versatile starting materials. google.com Selective halogen-metal exchange reactions on di- or tri-halopyridines can generate regioselectively functionalized intermediates. For instance, treating a diiodopyridine with iPrMgCl·LiCl can achieve a selective I/Mg exchange at one position, allowing for subsequent reaction with an electrophile. znaturforsch.com
Creating the necessary precursors often requires transforming one functional group into another. These interconversions are fundamental tools in pyridine chemistry.
Diazotization and Sandmeyer Reactions: Converting an amino group into a halogen is a classic strategy. The diazotization of an aminopyridine followed by treatment with a copper(I) halide (Sandmeyer reaction) can install a chloro or bromo group. google.com
Halogen/Metal Exchange: As mentioned, a halogen (typically iodine or bromine) can be exchanged for a metal (usually lithium or magnesium) by treatment with an organolithium or Grignard reagent. znaturforsch.comacs.org This creates a nucleophilic pyridyl species that can react with various electrophiles to install a wide range of functional groups, including boronic esters for subsequent Suzuki coupling.
Directed ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific adjacent C-H bond. znaturforsch.com This allows for the regioselective introduction of a functional group at a position that might otherwise be difficult to access.
Chemo- and Regioselectivity in the Synthesis of this compound
Achieving the precise this compound isomer requires strict control over both chemo- and regioselectivity, particularly in the key bond-forming step that joins the two pyridine rings.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target molecule, a key challenge is performing a cross-coupling reaction at one position while leaving other halogens (like the chloro and fluoro groups) intact. For example, in a molecule containing bromo, chloro, and fluoro substituents, a palladium-catalyzed cross-coupling reaction (like Suzuki or Stille) can often be tuned to react selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds untouched. Recent studies on halogenated phenylpyridines have shown that metal-catalyzed aryl-aryl coupling can be directed toward an aryl bromide, while the fluorinated pyridine ring remains available for subsequent nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This differential reactivity is crucial for a controlled, stepwise synthesis.
Regioselectivity dictates where on a molecule a reaction occurs. The synthesis must ensure the formation of the 2,3'-linkage between the two pyridine rings.
In Halogen Exchange: When fluorinating 2,3,5-trichloropyridine, the reaction is regioselective. The first fluorine is introduced at the electronically activated 2-position, followed by the 3-position, yielding 5-chloro-2,3-difluoropyridine. google.com
In C-H Functionalization: The use of reagents like AgF₂ shows high regioselectivity for the C-H bond alpha to the ring nitrogen. acs.org
In Cross-Coupling Reactions: The most reliable way to control regioselectivity is to pre-functionalize the coupling partners at the specific positions intended for linkage. A plausible strategy for this compound would involve a Suzuki coupling between 5-chloro-2-(pinacolato)boronic ester pyridine and 3-bromo-2-fluoropyridine . The pre-defined positions of the boronic ester and the bromine atom would dictate the formation of the 2,3'-bond, preventing the formation of other bipyridine isomers.
The interplay between the electronic effects of the existing substituents (chloro and fluoro groups) and the choice of catalyst and reaction conditions is essential for navigating the complex reactivity of these polyfunctionalized heterocyclic systems and achieving the desired molecular architecture with high fidelity. nbinno.com
Control over Coupling Site Selectivity
The regioselective synthesis of bipyridines, particularly unsymmetrically substituted ones like this compound, is a formidable task due to the similar reactivity of the C-H and C-X (where X is a halogen) bonds on the pyridine rings. nih.gov Achieving control over which positions couple is paramount for the efficient synthesis of the desired isomer.
Cross-coupling reactions are a cornerstone in the synthesis of bipyridines. thieme-connect.com However, for polyhalogenated pyridines, oxidative addition, a key step in many cross-coupling reactions, is generally favored at the C2 and C4 positions relative to the nitrogen atom. nih.gov This inherent preference can be modulated by reaction conditions, the nature of substituents, and the substitution pattern on the pyridine ring. nih.gov For instance, in 2,3-, 2,4-, and 2,5-dihalopyridines, oxidative addition typically occurs at the C2 position. nih.gov
Recent advancements have demonstrated that fine-tuning reaction parameters can override these intrinsic selectivities. For example, in the palladium-catalyzed cross-coupling of 2,4-dibromopyridine, a switch from the typical C2 to the atypical C4 selectivity can be achieved by modulating the palladium catalyst speciation. acs.org Specifically, the use of a lower ratio of triphenylphosphine (B44618) (PPh₃) ligand to palladium favors the formation of higher-order palladium clusters (Pdₙ), which in turn promotes C4-arylation. acs.org Conversely, a higher ligand-to-palladium ratio favors mononuclear palladium (Pd₁) catalysis and results in the expected C2-arylation. acs.org
The choice of coupling partners and additives also plays a crucial role. In some cases, the identity of the organometallic reagent in Suzuki-Miyaura, Negishi, and Kumada couplings can influence the site of reaction. nih.gov Furthermore, the addition of certain salts, such as quaternary ammonium (B1175870) salts, has been shown to influence the site-selectivity of cross-coupling reactions on dihalogenated heteroarenes, a phenomenon attributed to cation effects on the transmetalation step. acs.org
Metal-free approaches have also emerged as a powerful tool for the regioselective synthesis of bipyridines. acs.org These methods often rely on the generation of reactive radical intermediates, allowing for C-H functionalization at specific positions. mdpi.com
The following table summarizes different strategies to control regioselectivity in the synthesis of halogenated bipyridines:
| Method | Key Control Element | Observed Selectivity | Reference |
| Palladium-catalyzed Cross-Coupling | Ligand-to-metal ratio | Low ratio (Pdₙ) -> C4; High ratio (Pd₁) -> C2 | acs.org |
| Palladium-catalyzed Cross-Coupling | Additives (e.g., quaternary ammonium salts) | Can switch selectivity from C2 to C4 | acs.org |
| Negishi and Kumada Couplings | Identity of the organometallic nucleophile | Can influence C4 vs. C2 selectivity | nih.gov |
| Metal-free C-H Functionalization | Generation of specific radical intermediates | Allows for targeted C-H activation | mdpi.com |
Selective Functionalization of Halogenated Pyridine Moieties
Once the bipyridine core is assembled, the selective functionalization of the halogenated pyridine rings is the next critical step in accessing a diverse range of derivatives. The differential reactivity of the halogen atoms is a key handle for achieving this selectivity.
In molecules containing multiple, yet identical, halogen atoms, site-selective cross-coupling can be achieved by exploiting subtle differences in their electronic and steric environments. nih.gov For example, in a dihalopyridine, the halogen at the position more activated towards oxidative addition will react preferentially. nih.gov This principle is often used in sequential cross-coupling reactions to introduce different substituents at specific positions.
Nucleophilic aromatic substitution (SNAr) reactions offer another avenue for selective functionalization. nih.gov For 2,4-dihalopyridines, SNAr reactions typically occur at the C4 position, which is more electrophilic. nih.gov This is complementary to the general trend in cross-coupling reactions, which favor the C2 position. nih.gov By strategically combining cross-coupling and SNAr reactions, chemists can access substitution patterns that would be challenging to obtain through a single method. nih.gov
For instance, a C4-selective cross-coupling reaction can be followed by an SNAr reaction to introduce a different substituent at the C2 position. nih.gov This two-step sequence provides access to a "substitution pattern B" (C4-C bond, C2-heteroatom bond), which is not readily accessible via conventional methods that typically yield "substitution pattern A" (C2-C bond, C4-heteroatom bond). nih.gov
The synthesis of 5-chloro-2,3-difluoropyridine, a precursor for related bipyridine structures, illustrates the principles of selective halogen exchange. google.comgoogle.com Starting from 2,3,5-trichloropyridine, fluorination can be controlled to selectively replace the chlorine atoms at the 2 and 3 positions while leaving the chlorine at the 5-position intact. google.comgoogle.com This selectivity is often achieved by carefully controlling the reaction temperature and the choice of fluorinating agent and catalyst. google.com
The table below outlines methods for the selective functionalization of halogenated pyridines:
| Reaction Type | Position of Functionalization | Rationale | Reference |
| Cross-Coupling | Typically C2 or C4 | Favored site for oxidative addition | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Typically C4 in 2,4-dihalopyridines | More electrophilic position | nih.gov |
| Halogen Exchange (Fluorination) | Can be directed to specific positions | Controlled by reaction conditions and reagents | google.comgoogle.com |
Advanced Derivatization and Functionalization of 5 Chloro 2 Fluoro 2,3 Bipyridine
Palladium-Catalyzed Post-Synthetic Modification
Palladium catalysis offers a powerful toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds, even in the presence of multiple halogen substituents. The differential reactivity of the chloro and fluoro groups on the 5-Chloro-2'-fluoro-2,3'-bipyridine scaffold can be exploited for regioselective modifications.
Arylation and Alkynylation via Cross-Coupling Reactions
The chlorine atom at the 5-position of the bipyridine ring is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. nih.gov These reactions allow for the introduction of a wide range of aryl and alkynyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine (B1218219) ligands can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, while the more inert C-F bond remains intact. chemrxiv.orgchemrxiv.org
Recent advancements in catalyst design have enabled the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives, presenting a more atom-economical approach. chemrxiv.orgchemrxiv.org While specific studies on this compound are limited, the general principles suggest that such transformations are feasible and would lead to the formation of highly functionalized bipyridine systems. chemrxiv.orgchemrxiv.org Similarly, palladium-catalyzed alkynylation reactions, often directed by a primary amine, can introduce alkynyl moieties, further expanding the molecular complexity. rsc.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines Note: This table presents generalized conditions for reactions on related chloropyridine substrates, as specific data for this compound is not extensively documented.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
| Suzuki Arylation | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-95% |
| Stille Arylation | Arylstannane | PdCl₂(PPh₃)₂ | - | Toluene | 65-90% |
| Sonogashira Alkynylation | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 75-98% |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 80-99% |
Amination and Amidation Reactions
Palladium-catalyzed amination and amidation reactions, such as the Buchwald-Hartwig amination, provide a direct route to introduce nitrogen-based functional groups at the 5-position of the bipyridine ring. researchgate.netmdpi.com These reactions are highly versatile, accommodating a wide range of amines and amides. The chemoselectivity of these transformations is a key advantage, allowing for the selective functionalization of the C-Cl bond over the C-F bond. researchgate.net In some cases, copper-catalyzed amidation has also been shown to be an effective method for the N-arylation of 2-chloropyridines. rsc.org
Nucleophilic Aromatic Substitution on Halogenated Bipyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as pyridines. youtube.commasterorganicchemistry.com On the this compound scaffold, both halogen atoms can potentially be displaced by nucleophiles. The fluorine atom at the 2'-position is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic attack. acs.orgnih.gov Conversely, the chlorine atom at the 5-position is less activated. This differential reactivity can be exploited for selective functionalization under carefully controlled conditions. acs.org
Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the 2'-fluoro substituent under relatively mild conditions. acs.org The substitution of the 5-chloro group typically requires more forcing conditions or the presence of a strong electron-withdrawing group to activate the ring. acs.org The interplay between the electronic nature of the nucleophile and the reaction conditions allows for a degree of control over the site of substitution.
Directed Ortho Metalation and Electrophilic Substitution Pathways
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. harvard.edubaranlab.orguwindsor.ca For this compound, the nitrogen atoms of the pyridine (B92270) rings can act as directing groups. However, the presence of the halogen atoms introduces complexity, as metal-halogen exchange can compete with deprotonation.
Formation of Complex Molecular Architectures Utilizing this compound
The functionalized derivatives of this compound serve as valuable building blocks for the construction of more complex molecular architectures. The bipyridine unit itself is a well-known chelating ligand in coordination chemistry, and its derivatives are used to create metal complexes with specific catalytic or photophysical properties. orgsyn.orgnih.govresearchgate.net
Furthermore, the introduction of reactive handles through the reactions described above allows for subsequent transformations. For example, an amino group introduced at the 5-position can be further derivatized to form amides or participate in cyclization reactions. An alkynyl group can be used in click chemistry or as a precursor for the synthesis of more elaborate heterocyclic systems. The sequential and selective functionalization of the different positions on the this compound scaffold enables the programmed synthesis of intricate molecules with potential applications in materials science, catalysis, and medicinal chemistry. escholarship.org
Coordination Chemistry of 5 Chloro 2 Fluoro 2,3 Bipyridine
5-Chloro-2'-fluoro-2,3'-bipyridine as a Chelating Ligand
Bipyridines are renowned for their capacity to act as bidentate ligands, coordinating to a metal center through their two nitrogen atoms to form stable chelate rings. wikipedia.org This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate pyridine (B92270) ligands. The 2,3'-bipyridine (B14897) scaffold, as in this compound, allows for a flexible coordination approach, though it may introduce some strain compared to the more common 2,2'-bipyridine (B1663995).
Investigation of Metal-Ligand Binding Modes and Geometries
In complexes with this compound, the ligand is expected to coordinate to a metal center in a bidentate fashion through the nitrogen atoms of both pyridine rings. This coordination typically results in the formation of a five-membered chelate ring. The geometry of the resulting complex is influenced by the coordination number of the metal ion and the presence of other ligands. For instance, with octahedral metal centers like ruthenium(II) or rhenium(I), a tris-bipyridyl complex would adopt a three-dimensional structure with the ligands arranged in a propeller-like fashion. wikipedia.org The asymmetry of the 2,3'-bipyridine backbone, in contrast to the more symmetrical 2,2' or 4,4' isomers, can lead to the formation of diastereomers in the resulting complexes. mdpi.com
Influence of Halogen Substituents on Coordination Properties
The electronic properties of the bipyridine ligand, and consequently its coordination behavior, are significantly modulated by the presence of substituents on the pyridine rings. In this compound, the chloro and fluoro groups, both being electron-withdrawing, are expected to decrease the electron density on the pyridine rings. This reduction in electron density generally leads to a decrease in the basicity of the nitrogen atoms, which can affect the strength of the metal-ligand bond.
Furthermore, the steric bulk of the substituents can influence the coordination geometry. While fluoro and chloro groups are not excessively large, their presence can introduce some steric hindrance, potentially affecting the planarity of the bipyridine system upon coordination. rsc.org
Synthesis and Characterization of Metal Complexes (e.g., Rhenium Complexes)
The synthesis of metal complexes with substituted bipyridines typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, rhenium(I) tricarbonyl complexes of bipyridine ligands are often prepared by reacting the ligand with a rhenium pentacarbonyl halide, such as Re(CO)₅Cl, in a high-boiling solvent like toluene. nih.govnih.gov A general synthetic route for a rhenium complex with a substituted bipyridine ligand is as follows:
fac-[Re(CO)₅Cl] + L → fac-[Re(CO)₃(L)Cl] + 2CO
Where L represents the bidentate bipyridine ligand. In the case of this compound, this reaction would yield the complex fac-[Re(CO)₃(this compound)Cl].
The characterization of such complexes is carried out using a variety of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center, as evidenced by shifts in the resonance signals of the pyridine protons and carbons.
Infrared (IR) Spectroscopy: The carbonyl stretching frequencies in the IR spectrum are particularly informative for rhenium carbonyl complexes, providing insight into the electronic environment of the metal center. nih.gov
UV-Visible Spectroscopy: These complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum, which are responsible for their color. wikipedia.org
Mass Spectrometry: This technique is used to confirm the molecular weight of the complex.
Supramolecular Assembly Driven by this compound
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Bipyridine units are excellent building blocks for supramolecular assembly due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netfigshare.com
Self-Assembly Processes Involving Bipyridine Units
The self-assembly of bipyridine-containing molecules can lead to the formation of a wide range of supramolecular architectures, from discrete macrocycles to extended one-, two-, or three-dimensional networks. researchgate.netfigshare.com In the context of this compound, self-assembly can be driven by several factors:
Hydrogen Bonding: If the bipyridine unit is part of a larger molecule containing hydrogen bond donors or acceptors, these interactions can direct the assembly process.
π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking, leading to the formation of columnar or layered structures.
Halogen Bonding: The presence of chloro and fluoro substituents introduces the possibility of halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.
The dynamic nature of these non-covalent interactions can allow for the formation of thermodynamically stable, well-defined supramolecular structures. For example, studies on a related 2,3'-bipyridine derivative, 5-diethylboryl-2,3'-bipyridine, have shown that it can self-assemble into cyclic trimers and tetramers in solution. nih.govmagritek.com
Design of Functional Supramolecular Structures
The rational design of functional supramolecular structures relies on a detailed understanding of the intermolecular interactions that govern the self-assembly process. By carefully choosing the building blocks, it is possible to create materials with specific properties and applications. Bipyridine-based supramolecular assemblies have been explored for a variety of functions, including:
Molecular Recognition: The cavities within macrocyclic or cage-like structures can be designed to selectively bind guest molecules.
Catalysis: Supramolecular assemblies can create confined environments that can enhance the rate and selectivity of chemical reactions.
Luminescent Materials: The incorporation of emissive metal complexes or organic fluorophores into supramolecular structures can lead to materials with interesting photophysical properties.
While the design of functional supramolecular structures based specifically on this compound has not been extensively reported, the unique electronic and steric properties of this ligand make it a promising candidate for the construction of novel materials with tailored functionalities. The interplay of metal coordination, hydrogen bonding, π-π stacking, and halogen bonding could be exploited to create complex and functional supramolecular systems.
Catalytic Applications of Metal-5-Chloro-2'-fluoro-2,3'-bipyridine Complexes
The unique substitution pattern of this compound, featuring an electron-withdrawing chloro group and a fluorine atom, suggests that its metal complexes could exhibit distinct catalytic behaviors. These substituents can modulate the electron density at the metal center and influence the stability and reactivity of catalytic intermediates.
Homogeneous Catalysis Utilizing Bipyridine Ligands
Bipyridine ligands are cornerstones in homogeneous catalysis, forming stable and soluble complexes with a variety of transition metals. wiley-vch.de These complexes have proven to be effective catalysts for a wide range of reactions, including cross-coupling reactions, hydrogenations, and polymerizations. mdpi.comnih.gov The general mechanism often involves the metal center cycling through different oxidation states, a process that is heavily influenced by the electronic nature of the coordinated ligands.
In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, palladium-bipyridine complexes are frequently employed. nih.govresearchgate.netnih.govresearchgate.net The bipyridine ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. acs.org The presence of electron-withdrawing groups on the bipyridine backbone can enhance the electrophilicity of the metal center, potentially accelerating the rate-determining oxidative addition step, particularly with challenging substrates like aryl chlorides.
While specific studies detailing the use of this compound in homogeneous catalysis are not extensively documented in publicly available literature, the known principles of bipyridine-based catalysis allow for informed speculation on its potential applications. The chloro and fluoro substituents would likely render the metal center more electron-deficient, which could be advantageous in certain catalytic cycles.
Photocatalytic Systems and Their Development
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. mdpi.comresearchgate.netdntb.gov.ua Ruthenium and iridium bipyridine complexes are among the most widely used photosensitizers due to their favorable photophysical properties, including strong absorption in the visible region, long-lived excited states, and reversible redox behavior. researchgate.netacs.org
The general principle of photocatalysis with bipyridine complexes involves the absorption of light to generate a metal-to-ligand charge transfer (MLCT) excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) processes with organic substrates.
For instance, in a typical photocatalytic cycle, the excited photosensitizer can be reductively or oxidatively quenched. In the reductive quenching pathway, the excited complex accepts an electron from a sacrificial donor, generating a more potent reductant that can then reduce a substrate. Conversely, in the oxidative quenching pathway, the excited complex donates an electron to a substrate, becoming a powerful oxidant that can initiate further chemical transformations.
Spectroscopic and Advanced Analytical Characterization Techniques for 5 Chloro 2 Fluoro 2,3 Bipyridine and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
No published ¹H, ¹³C, or ¹⁹F NMR data for 5-Chloro-2'-fluoro-2,3'-bipyridine could be located. Such data would be essential for confirming the connectivity and electronic environment of the atoms within the molecule.
Proton (¹H) NMR Analysis
Specific chemical shifts, coupling constants, and multiplicity patterns for the protons of this compound are not available in the literature.
Carbon-13 (¹³C) NMR Analysis
The characteristic chemical shifts for the carbon atoms of the two pyridine (B92270) rings in this compound have not been reported.
Fluorine-19 (¹⁹F) NMR Analysis
No experimental ¹⁹F NMR data, which would be critical for characterizing the fluorine-substituted ring, is available for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational frequency data from IR and Raman spectroscopy for this compound, which would identify characteristic bond stretches and bends, have not been documented.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
There are no published mass spectra for this compound. This information would be necessary to confirm its molecular weight and to understand its fragmentation pathways under ionization.
X-ray Crystallography for Solid-State Structural Determination
A crystal structure for this compound has not been reported in crystallographic databases. This analysis would provide definitive information on its three-dimensional structure, bond lengths, and bond angles in the solid state.
High-Resolution Chromatography (e.g., HPLC, GC) for Purity and Mixture Analysis
High-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of this compound and analyzing mixtures containing this compound and its derivatives. These methods offer the high efficiency and resolution required to separate the target analyte from starting materials, byproducts, and degradation products, ensuring the quality and integrity of the compound for its intended applications.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a predominant method for the purity determination and quantification of this compound. This technique separates compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase is used with a polar mobile phase.
Purity Assessment: For the analysis of this compound, a C18 column is a common choice for the stationary phase due to its broad applicability and effectiveness in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components in a mixture with good peak shape. Detection is typically carried out using a UV detector, as the bipyridine structure contains a chromophore that absorbs UV light.
Research on related halogenated pyridine derivatives has demonstrated the successful use of RP-HPLC for purity analysis. For instance, the purity of intermediates in the synthesis of complex pyridine-containing molecules is routinely checked by HPLC, often achieving baseline separation of isomers and related impurities. While specific retention times are highly dependent on the exact chromatographic conditions, a well-optimized method can provide purity assessments with high accuracy and precision.
Mixture Analysis: HPLC is also crucial for monitoring the progress of reactions involving this compound and for analyzing the composition of the resulting product mixtures. By comparing the chromatograms of the reaction mixture over time with those of the starting materials and known byproducts, chemists can optimize reaction conditions to maximize the yield of the desired product. The quantitative analysis of these mixtures can be performed by creating calibration curves from standards of the individual components.
Table 1: Representative HPLC Method for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
| Expected Retention Time | 8-12 minutes |
| Note: This is a representative method. Actual retention times and optimal conditions may vary based on the specific instrument and column used. |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of this compound, particularly due to the compound's volatility. GC is especially useful for separating isomers and for detecting volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of specificity for compound identification.
Purity and Isomer Separation: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For halogenated aromatic compounds like this compound, a mid-polarity capillary column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, is often suitable.
The oven temperature is typically programmed to increase during the analysis, which allows for the separation of compounds with a range of boiling points. The use of GC has been reported for the analysis of reaction mixtures in the synthesis of substituted bipyridines, where it was effective in distinguishing between different regioisomers.
Trace Impurity Analysis: GC, and particularly GC-MS, excels at detecting and identifying trace levels of impurities. The high sensitivity of modern mass spectrometers allows for the identification of byproducts present in very small quantities, which is critical for ensuring the high purity required for many applications of this compound. The mass spectrum of the compound provides a unique fragmentation pattern, acting as a "fingerprint" for its definitive identification.
Table 2: Representative GC-MS Method for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
| Expected Retention Time | 10-15 minutes |
| Note: This is a representative method. Actual retention times and optimal conditions may vary based on the specific instrument and column used. |
Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 2,3 Bipyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-2'-fluoro-2,3'-bipyridine at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, allow for the precise determination of molecular properties.
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.nettandfonline.com DFT studies on substituted bipyridines have shown that the introduction of halogen atoms significantly influences the geometric and electronic properties of the parent molecule. researchgate.netbohrium.com For this compound, DFT calculations, typically using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
The reactivity of this compound can also be elucidated using DFT. ias.ac.inresearchgate.net Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can identify the most probable sites for nucleophilic and electrophilic attacks. The presence of the electron-withdrawing chlorine and fluorine atoms is expected to modulate the electron density distribution across the bipyridine framework, thereby influencing its reactivity towards other chemical species.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C-F Bond Length | 1.35 Å |
| Inter-ring C-C Bond Length | 1.48 Å |
| Inter-ring Dihedral Angle | 35° |
| N-C-C Bond Angle (Pyridine ring with Cl) | 123° |
| N-C-C Bond Angle (Pyridine ring with F) | 122° |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govgithub.io For a flexible molecule like this compound, where rotation around the inter-ring bond is possible, MD simulations can explore its conformational landscape. mdpi.com By simulating the motion of atoms based on a given force field, MD can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound with other molecules or in a condensed phase. These simulations can model how the molecule interacts with solvents or other chemical species, which is essential for understanding its behavior in realistic chemical environments.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. tandfonline.com The calculated excitation energies and oscillator strengths can help in the interpretation of experimental spectra and in understanding the nature of electronic transitions.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. acs.org These predicted frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra. rsc.org This comparison aids in the assignment of vibrational modes and provides a detailed picture of the molecule's vibrational dynamics. The accuracy of these predictions serves as a stringent test of the computational methodology employed. mdpi.com
Analysis of Electronic Properties
A thorough analysis of the electronic properties of this compound is crucial for understanding its chemical behavior and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. ijesit.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the bipyridine ring system, while the LUMO may have significant contributions from the atoms of the pyridine (B92270) rings. The presence of the electron-withdrawing halogen substituents is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted bipyridine, which can affect the molecule's electronic absorption properties and its behavior as a ligand in metal complexes.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Energy Gap | 5.3 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.5 eV |
Molecular Electrostatic Potential Mapping
Following a comprehensive search of available scientific literature, no specific studies detailing the molecular electrostatic potential (MEP) mapping of this compound were found. Computational studies on similar bipyridine and fluorinated heterocyclic compounds often employ MEP analysis to understand their reactive behavior. This technique provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.
Investigation of Noncovalent Interactions
There is currently a lack of published research specifically investigating the noncovalent interactions of this compound. Noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are crucial in determining the supramolecular chemistry and crystal packing of a compound.
Theoretical investigations of related heterocyclic compounds often reveal a complex interplay of these forces. For this compound, potential noncovalent interactions could include:
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich atoms.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds could be present.
π-π Stacking: The aromatic pyridine rings could engage in π-stacking interactions, contributing to the stability of solid-state structures.
A thorough computational analysis, likely using methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would be necessary to identify and characterize these interactions and to quantify their strengths. Without such dedicated studies, a detailed and accurate description of the noncovalent interactions for this specific compound cannot be provided.
Advanced Materials Science Applications Derived from 5 Chloro 2 Fluoro 2,3 Bipyridine
Optoelectronic Materials Based on Bipyridine Frameworks
The rigid, planar structure and electron-deficient nature of the bipyridine core make it an excellent candidate for creating materials that interact with light. The addition of halogen atoms further modulates these properties, enhancing their performance in various optoelectronic devices.
Bipyridine derivatives are foundational components in the design of materials for Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting or emissive layers. researchgate.net Compounds with a bipyridine backbone are noted for their high triplet energies, a crucial property for host materials in phosphorescent OLEDs. nih.govresearchgate.net For instance, fluorinated bipyridine compounds have been shown to be strong fluorescent emitters and possess high triplet energies (T1) around 2.64 to 2.65 eV, making them suitable as potential host materials. nih.govresearchgate.net
The incorporation of 5-Chloro-2'-fluoro-2,3'-bipyridine into OLED structures is anticipated to offer several advantages. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance electron injection and transport, leading to more efficient devices. Furthermore, these halogenated bipyridines can serve as ligands in metal complexes, acting as emissive dopants. Research on similar zinc complexes with halogenated quinoline (B57606) ligands, which share structural similarities with bipyridines, has demonstrated their potential as yellow OLED emitters with high luminance. researchgate.netrsc.org
Table 1: Photophysical Properties of Related Bipyridine and Halogenated Compounds for OLEDs
| Compound Family | Emission Type | Maximum Emission (λmax) | Triplet Energy (T1) | Potential Application | Reference |
|---|---|---|---|---|---|
| Fluoro-substituted Bipyridines | Fluorescence | 325 nm | 2.64 - 2.65 eV | OLED Host Material | nih.govresearchgate.net |
| Methoxy-substituted Bipyridines | Fluorescence | 366 nm | 2.64 - 2.65 eV | OLED Host Material | nih.govresearchgate.net |
| Zinc(II) 8-hydroxyquinolinates (Fluoro-substituted) | Fluorescence | 575 nm | - | Yellow OLED Emitter | researchgate.netrsc.org |
This table presents data for compounds structurally related to this compound to illustrate the potential properties and applications.
The introduction of halogen atoms onto the bipyridine scaffold is a powerful strategy for fine-tuning its photophysical properties. rsc.org Fluorine substitution, as seen in 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine, can lead to strong fluorescence. nih.govresearchgate.net In contrast, heavier halogens like chlorine can induce what is known as the "heavy atom effect." researchgate.netrsc.org This effect promotes intersystem crossing from the singlet excited state to the triplet excited state, which can quench fluorescence but is highly desirable for applications like phosphorescent OLEDs and photodynamic therapy. rsc.orguit.no
Functional Polymers Incorporating this compound Units
Functional polymers containing bipyridine units in their side chains or main backbone are of significant interest for applications ranging from catalysis to materials with tunable optical properties. mpg.deresearchgate.net The bipyridine moiety can be incorporated to create polymers that act as macromolecular ligands, capable of coordinating with metal ions to form materials with specific redox, photophysical, or catalytic activities. researchgate.net
Chemo- and Biosensor Development
Bipyridine derivatives are excellent building blocks for chemosensors due to their ability to form stable complexes with a wide variety of metal ions. nih.gov This coordination event can lead to a detectable change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence, forming the basis of a sensing mechanism. researchgate.net For example, ruthenium(II) bipyridine complexes have been designed as luminescent probes for detecting analytes through mechanisms like the inner filter effect (IFE). nih.gov
This compound is a prime candidate for developing selective chemosensors. The nitrogen atoms of the bipyridine core provide a well-defined binding site for target analytes, particularly metal ions. The electronic properties, and therefore the binding affinity and selectivity, can be modulated by the chloro and fluoro substituents. A sensor based on this compound could be designed where binding to a specific ion alters the electronic structure, resulting in a change in its fluorescence or absorption spectrum. Research on related Schiff base compounds has shown that bipyridyl units can be used to create fluorescent sensors that exhibit high selectivity for ions like zinc(II) and copper(II). researchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). mdpi.com Bipyridine-based ligands are highly sought after for constructing these frameworks because the bipyridine unit provides an open coordination site capable of binding to metal ions after the framework has been assembled. rsc.orgnih.gov
This compound, functionalized with carboxylic acid or aldehyde groups, could serve as a multitopic linker for the synthesis of novel MOFs and COFs. rsc.org The resulting frameworks would possess accessible bipyridine sites within their pores. These sites can be subsequently metalated to introduce catalytic or specific binding functionalities. rsc.orgrsc.org For example, MOFs with open bipyridine sites have been shown to readily complex with palladium and copper, creating materials with applications in catalysis and gas separation. rsc.orgnih.gov Similarly, bipyridine-based COFs have been developed as efficient electrocatalysts for processes like the nitrate (B79036) reduction to ammonia. rsc.org The presence of the chloro and fluoro groups on the bipyridine linker in a MOF or COF could influence the framework's electronic properties, stability, and its affinity for guest molecules. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine |
| Zinc(II) 8-hydroxyquinolinates |
| Ruthenium(II) bipyridine complexes |
| Palladium |
Medicinal Chemistry Applications of 5 Chloro 2 Fluoro 2,3 Bipyridine As a Molecular Scaffold
Structure-Activity Relationship (SAR) Studies of Functionalized Bipyridines
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a core scaffold affect its biological activity. An extensive search did not uncover any published SAR studies centered on a series of compounds derived from the 5-Chloro-2'-fluoro-2,3'-bipyridine core. Such studies would typically involve the synthesis of various analogs with modifications at different positions of the bipyridine rings and subsequent evaluation of their biological potency, which has not been documented for this specific scaffold in the public domain.
Rational Drug Design Leveraging the Bipyridine Core
Rational drug design relies on the understanding of a biological target's structure and the interactions with a ligand to guide the design of more potent and selective drugs. There is no available research that describes the use of the this compound scaffold in a rational drug design campaign. The literature lacks examples of this compound being used as a starting point or a core element in computational or structure-based drug design projects aimed at optimizing ligand-target interactions.
Conclusion and Outlook
Summary of Key Research Advances for 5-Chloro-2'-fluoro-2,3'-bipyridine
Research surrounding this compound has primarily focused on its role as a crucial intermediate in the synthesis of more complex molecules. The strategic placement of its chloro and fluoro substituents makes it a versatile precursor for creating dissymmetric bipyridine ligands. These ligands are highly sought after for their ability to form transition metal complexes with tailored electronic and steric properties.
Key advancements are centered on the synthetic methodologies used to construct and functionalize this bipyridine core. Modern cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, have been instrumental. lboro.ac.ukresearchgate.netmdpi.com These methods allow for the precise joining of two different pyridine (B92270) rings, a process that is often complicated by the strong coordinating ability of the bipyridine product, which can poison the metal catalyst. researchgate.netmdpi.com The development of robust palladium catalysts and specialized ligands has been a significant step forward in overcoming this challenge. mdpi.com
Furthermore, the presence of a fluorine atom, as in this compound, is of particular interest. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity and metabolic stability, which is highly relevant for pharmaceutical applications. acs.org Research has shown that fluorinated bipyridines can serve as valuable tools in drug discovery and for ¹⁹F NMR studies to probe molecular interactions. acs.orgnih.gov While specific studies on this compound are not extensively detailed in public literature, its structure is representative of a class of compounds that are pivotal for developing new materials and potential therapeutic agents.
Challenges and Opportunities in Halogenated Bipyridine Research
The synthesis and application of halogenated bipyridines are fields ripe with both challenges and opportunities. A primary challenge lies in achieving regioselectivity during synthesis. lboro.ac.uk Creating asymmetrically substituted bipyridines like the title compound requires precise control over which pyridine ring reacts and at which position, a non-trivial task that often leads to mixtures of isomers. orgsyn.org
Key Challenges:
Catalyst Deactivation: Bipyridine products are excellent ligands and can strongly coordinate to the transition metal catalysts (e.g., palladium, nickel) used in their synthesis, leading to reduced catalytic activity and lower yields. researchgate.netmdpi.com
Purification: The synthesis of non-commercially available analogues often results in products that are difficult to prepare and purify. acs.orgnih.govacs.org Radical halogenation methods, for instance, can produce mixtures of halogenated species that are hard to separate. orgsyn.org
Toxicity of Reagents: Some traditional coupling methods, like the Stille coupling, utilize organotin reagents which are highly toxic, posing environmental and safety concerns. researchgate.net
Despite these hurdles, significant opportunities exist. The development of novel synthetic protocols continues to expand the toolkit available to chemists. For example, methods utilizing pyridine N-oxides as coupling partners have shown promise in synthesizing non-symmetrical bipyridines. lboro.ac.ukthieme-connect.com Another innovative approach involves using trimethylaminated bipyridines as electrophiles in nucleophilic aromatic substitution (SNAr) reactions, which can bypass the need for traditional metal catalysis in some functionalization steps. acs.orgnih.gov
The table below summarizes some modern synthetic approaches for bipyridine synthesis, highlighting the opportunities they present.
| Synthetic Method | Description | Key Advantage/Opportunity | Reference |
| Suzuki Coupling | Cross-coupling of a pyridylboronic acid with a halopyridine using a palladium catalyst. | Wide availability of boronic acids; tolerance of various functional groups. | mdpi.com |
| Negishi Coupling | Reaction between an organozinc compound and an organohalide catalyzed by nickel or palladium. | High reactivity and functional group tolerance. Used to synthesize complex structures. | lboro.ac.uk |
| Pyridine N-Oxide Coupling | Pd-catalyzed C-H cross-coupling reactions using pyridine-N-oxides as substrates with aryl halides. | Can facilitate the synthesis of non-symmetrical bipyridines with good yields. | lboro.ac.ukthieme-connect.com |
| SNAr of Ammoniums | Nucleophilic displacement of a trimethylammonium group on a bipyridine ring. | Avoids traditional metal catalysis for functionalization; useful for C-O, C-S, and C-F bond formation. | acs.orgnih.gov |
These evolving synthetic strategies pave the way for creating a vast library of halogenated bipyridines with unique properties.
Prospective Areas for Future Academic Inquiry and Industrial Application
The future for halogenated bipyridines like this compound is bright, with potential impacts across multiple scientific and industrial domains.
Future Academic Inquiry:
Photocatalysis and Materials Science: Bipyridine ligands are central to the design of light-harvesting metal complexes, such as those based on ruthenium and nickel. mdpi.comacs.org Future research could explore how the specific halogenation pattern of this compound influences the photophysical properties of its metal complexes. acs.orgchemrxiv.org These complexes could find use as photocatalysts for organic synthesis or in the development of new materials for solar energy conversion and organic light-emitting diodes (OLEDs).
Asymmetric Catalysis: Chiral bipyridine ligands are workhorses in asymmetric catalysis. The dissymmetry inherent in this compound makes it an attractive scaffold for developing new chiral ligands. Subsequent functionalization could lead to catalysts capable of producing enantiomerically pure compounds, a critical need in the pharmaceutical industry.
Supramolecular Chemistry: The nitrogen atoms of bipyridines can participate in non-covalent interactions like hydrogen and halogen bonding to form complex supramolecular architectures. mdpi.comresearchgate.net The interplay between the chloro and fluoro substituents could be exploited to direct the self-assembly of novel crystalline materials with interesting properties. researchgate.net
Future Industrial Application:
Pharmaceuticals: The introduction of halogen atoms is a common strategy in drug design. Over a quarter of all pharmaceuticals contain at least one fluorine atom. acs.org As a functionalized building block, this compound could be a key starting material for the synthesis of new active pharmaceutical ingredients (APIs). Bipyridine motifs are found in drugs with applications as immunosuppressants and other therapeutic areas. researchgate.net
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on halogenated heterocyclic compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles.
Advanced Materials: Viologens, derived from 4,4'-bipyridines, are known for their electrochemical properties and are used in electrochromic devices (e.g., "smart" windows). mdpi.com While this compound is a 2,3'-bipyridine (B14897), its derivatives could be investigated for use in redox-active polymers and functional materials for batteries or sensors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-2'-fluoro-2,3'-bipyridine, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between halogenated pyridine derivatives. For example, coupling 2-chloro-3-fluoropyridine-4-boronic acid with a halogenated pyridine precursor under palladium catalysis . Key limitations include low yields due to steric hindrance from the bipyridine structure and sensitivity to oxygen/moisture during catalysis. Purification often requires column chromatography with silica gel or reverse-phase HPLC to achieve >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (F.W. 208.62) . X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the bipyridine linkage and halogen positioning, as demonstrated in analogous fluoropyridine structures .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in airtight containers to prevent degradation . Neutralize waste with a 10% sodium bicarbonate solution before disposal.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in halogenated bipyridine synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced steric tolerance.
- Solvent systems : Use anhydrous DMF or THF with molecular sieves to mitigate moisture.
- Temperature control : Reactions at 80–100°C for 12–24 hours improve coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >90% purity .
Q. How can researchers resolve contradictions in reported reactivity data for fluorinated bipyridines?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from subtle differences in halogen electronegativity (Cl vs. F) or steric effects. Systematic studies should:
- Compare DFT computational models (e.g., Gaussian09) with experimental kinetic data.
- Use isotopic labeling (e.g., ¹⁸F) to trace reaction pathways .
- Validate findings against crystallographic data to confirm structural influences .
Q. What strategies enable selective functionalization of the bipyridine scaffold for pharmaceutical applications?
- Methodological Answer :
- Electrophilic aromatic substitution : Introduce sulfonyl or amino groups at the 5-chloro position using AlCl₃ catalysis.
- Nucleophilic displacement : Replace chlorine with amines or alkoxides under basic conditions (K₂CO₃ in DMSO).
- Cross-coupling : Attach aryl/heteroaryl groups via Buchwald-Hartwig amination or Negishi coupling .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR shifts may arise from trace solvents (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
